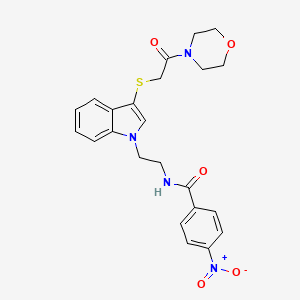

N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5S/c28-22(25-11-13-32-14-12-25)16-33-21-15-26(20-4-2-1-3-19(20)21)10-9-24-23(29)17-5-7-18(8-6-17)27(30)31/h1-8,15H,9-14,16H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZSXJCZCUFQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole derivative is synthesized through a reaction involving indole and a suitable electrophile.

Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the morpholine derivative with a thiol compound.

Introduction of the Nitrobenzamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Anticancer Activity

N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has shown significant potential as an anticancer agent:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth. In vitro studies have indicated that similar indole derivatives exhibit antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values in the low micromolar range .

- Case Study : A study evaluating the efficacy of related compounds demonstrated that modifications in the morpholino and nitrobenzamide groups enhanced their cytotoxicity against breast cancer cells, suggesting that structural optimization can lead to improved therapeutic agents.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties:

- Mechanism : The compound could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Case Study : In vivo studies have shown that similar compounds significantly reduced inflammation in animal models of arthritis, highlighting their potential as therapeutic agents for inflammatory diseases .

Enzyme Inhibition Studies

The compound's ability to interact with various enzymes makes it a valuable tool for biochemical research:

- Target Enzymes : Studies have identified that this compound can inhibit kinases involved in cell signaling pathways, which are crucial for cellular functions.

Molecular Binding Studies

The binding affinity of the compound to nucleic acids has been explored:

- Mechanism : Binding to DNA or RNA could influence gene expression and protein synthesis, making it a candidate for further studies in gene regulation.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Indole Core : Utilizing Fischer indole synthesis.

- Introduction of Morpholino Group : Achieved through nucleophilic substitution.

- Coupling Reactions : To form the final amide bond between the morpholino and nitrobenzamide components.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Nitrobenzamide Derivatives

Compounds sharing the 4-nitrobenzamide motif (e.g., 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide from ) exhibit enhanced binding to targets like kinases or viral proteases due to the electron-withdrawing nitro group, which stabilizes charge interactions .

Table 1: Key Structural Differences in Nitrobenzamide Analogues

Morpholino-Containing Analogues

The compound N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () shares the morpholinoacetamide group but incorporates a thiazole ring instead of an indole. Thiazoles are associated with antimicrobial activity, whereas indoles are common in CNS-targeting drugs. The morpholino group in both compounds likely enhances water solubility, but the target compound’s indole core may confer better blood-brain barrier penetration .

Indole-Thioether Derivatives

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide () features an indole linked via an ethyl chain to a thiazole carboxamide. While both compounds utilize indole, the target compound’s thioether-morpholinoacetamide chain may offer greater stability against enzymatic degradation compared to ’s acetylthiazole group. Additionally, the nitrobenzamide in the target compound could enhance electrophilic interactions in target binding .

Thiosemicarbazone Analogues

Compounds like (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide () replace the thioether with a thiosemicarbazone group. Thiosemicarbazones are known for metal-chelating properties, useful in anticancer therapies, but they may exhibit higher toxicity compared to thioethers.

Biological Activity

N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its synthesis, biological evaluation, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O4S |

| Molecular Weight | 431.6 g/mol |

| CAS Number | 887459-34-9 |

The compound features a morpholino group, an indole moiety, and a nitrobenzamide structure, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Indole Moiety : This is achieved through Fischer indole synthesis.

- Introduction of the Morpholine Group : The indole derivative reacts with morpholine under catalytic conditions.

- Thioether Formation : This step links the morpholino group to the thioether functional group.

These synthetic routes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors.

Anticancer Potential

Research indicates that derivatives of nitro-substituted benzamides exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various tumor cell lines.

A study highlighted that introducing electron-withdrawing groups (like nitro groups) enhances cytotoxicity by increasing the compound's ability to induce reactive oxygen species (ROS), leading to apoptosis in cancer cells .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : Compounds similar to this class have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication processes.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the benzamide and indole structures significantly influence biological activity. For example:

- The presence of electron-donating or -withdrawing groups can modulate the inhibitory potential against target enzymes.

Table 1 summarizes key findings from SAR studies related to similar compounds:

| Compound | IC50 (μM) | Notable Substituents | Activity Type |

|---|---|---|---|

| Compound A | 10.75 | 2-CH3-5-NO2 | Anticancer |

| Compound B | 39.48 | 4-NO2 | Antidiabetic |

| Compound C | 130.90 | None | Weakly Cytotoxic |

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 μM, indicating strong anticancer potential.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit α-glucosidase and α-amylase enzymes, essential for carbohydrate metabolism. The compound exhibited competitive inhibition with IC50 values comparable to established inhibitors like acarbose .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide?

- Answer : The compound is typically synthesized via sequential reactions:

- Step 1 : Amide bond formation between 4-nitrobenzoyl chloride and a primary amine (e.g., 2-(3-mercaptoindol-1-yl)ethylamine) under Schotten-Baumann conditions .

- Step 2 : Thioether linkage formation between the indole’s sulfur and a morpholino-ketone precursor (e.g., 2-chloro-1-morpholino-ethanone) using a base like triethylamine .

- Step 3 : Purification via column chromatography and recrystallization. Key intermediates should be characterized by / NMR and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : / NMR to confirm substituent positions (e.g., nitro group at C4 of benzamide, morpholino ring protons) .

- UV-Vis Spectroscopy : To assess electronic transitions, particularly for the nitrobenzamide and indole moieties .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystals are obtainable): Resolves conformational details, such as planarity of the indole-thioether system .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., inconsistent IC values) be systematically addressed?

- Answer :

- Assay Validation : Use positive controls (e.g., known kinase inhibitors if targeting enzyme activity) and replicate experiments across independent labs .

- Purity Analysis : Employ HPLC (>95% purity) and NMR to rule out impurities affecting results .

- Solubility Optimization : Test activity in varied solvents (e.g., DMSO vs. aqueous buffers) to address aggregation artifacts .

- Orthogonal Assays : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm mechanism-specific effects .

Q. What strategies improve the regioselectivity of morpholino ring introduction during synthesis?

- Answer :

- Protecting Groups : Temporarily protect the indole NH with Boc to prevent side reactions during morpholino coupling .

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for C–N bond formation under mild conditions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group for efficient thioether formation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases), leveraging X-ray crystallographic data from similar indole derivatives .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in physiological conditions (e.g., 100 ns trajectories) to assess binding affinity .

- QSAR Modeling : Correlate structural features (e.g., nitro group electron-withdrawing effects) with activity data to guide analog design .

Methodological Challenges and Solutions

Q. What are the key structural features influencing the compound’s reactivity and bioactivity?

- Answer :

- Nitro Group : Enhances electrophilicity of the benzamide, facilitating nucleophilic interactions in enzyme active sites .

- Morpholino Ring : Provides steric bulk and hydrogen-bonding capacity, affecting solubility and target engagement .

- Indole-Thioether Linkage : The planar indole system and flexible thioether bridge may enable π-π stacking and adaptive binding .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Answer :

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for thioether formation .

- Catalyst Screening : Test Pd/C or Ni catalysts for cost-effective amide couplings .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.